molecular formula C23H16 B14283440 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 147124-30-9

2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14283440
CAS No.: 147124-30-9
M. Wt: 292.4 g/mol
InChI Key: WALOIPMLXNXWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including organic synthesis and materials science. Its structure consists of a bicyclo[2.2.1]hepta-2,5-diene core with phenylethynyl groups attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known method in organic chemistry. The reaction between cyclopentadiene and acetylene derivatives under controlled conditions yields the desired product. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to enhance the reaction rate and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve high-pressure cycloaddition reactions to improve yields. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The bicyclic core provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

    2,5-Norbornadiene: Shares the bicyclic core but lacks the phenylethynyl groups.

    Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: Contains a similar bicyclic structure with rhodium coordination.

    Dichloro(norbornadiene)palladium(II): Another compound with a bicyclic core and palladium coordination.

Uniqueness: 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of phenylethynyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and make it suitable for a wide range of applications in organic synthesis and materials science.

Properties

CAS No.

147124-30-9

Molecular Formula

C23H16

Molecular Weight

292.4 g/mol

IUPAC Name

2,3-bis(2-phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C23H16/c1-3-7-18(8-4-1)11-15-22-20-13-14-21(17-20)23(22)16-12-19-9-5-2-6-10-19/h1-10,13-14,20-21H,17H2

InChI Key

WALOIPMLXNXWRQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2C#CC3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.